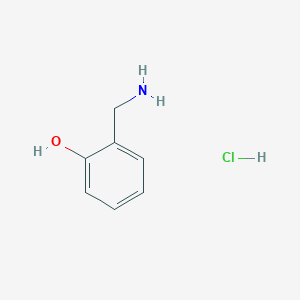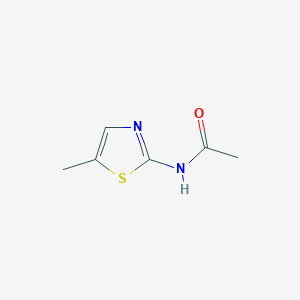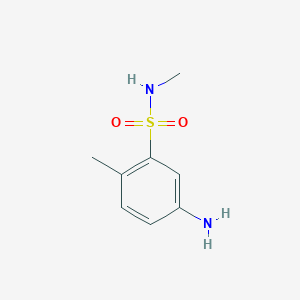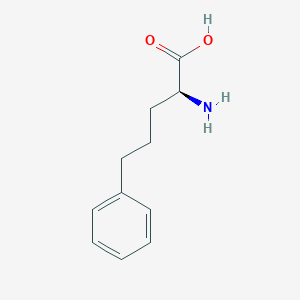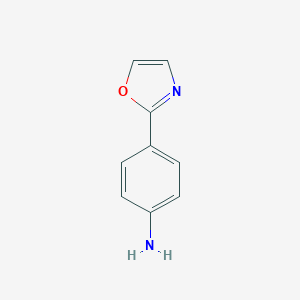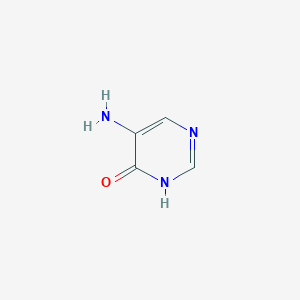
5-Aminopyrimidin-4(3H)-one
説明
5-Aminopyrimidin-4(3H)-one is a heterocyclic organic compound . It is not one of the canonical bases of nucleic acids, but it has been repeatedly used as a molecular scaffold in the design of biologically active compounds .
Synthesis Analysis
Two routes have been proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . The first involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . The second involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .Chemical Reactions Analysis
Anodic oxidation of 5-amino-6-methyl-3-phenylpyrimidin-4(3H)-one in conc. HCI–MeOH resulted in the formation of 2-(formamido)-2-methoxy-3-oxobutananilide and 3-(N-chloroimino)-2-(formamido)-2-methoxybutananilide via cleavage of the C(2)–N(3) bond and the migration of C(2) to the 5-amino group .Physical And Chemical Properties Analysis
5-Aminopyrimidin-4(3H)-one has a molecular weight of 111.10 g/mol, a topological polar surface area of 67.5 Ų, and a hydrogen bond donor count of 2 . It is highly soluble, with a solubility of 269.0 mg/ml .科学的研究の応用
Anti-inflammatory Agents
Pyrimidines, including 5-Amino-4-hydroxypyrimidine derivatives, have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them potential candidates for developing new anti-inflammatory drugs.
Antiviral and Antitumor Activities
The compound has been used as a molecular scaffold in the design of biologically active compounds with antiviral and antitumor activities. It serves as a core structure for creating new molecules that can interact with various biological targets, offering a pathway for the development of novel therapeutic agents .
Synthesis of Oxazolo[5,4-d]pyrimidines
5-Amino-4-hydroxypyrimidine is a precursor in the synthesis of oxazolo[5,4-d]pyrimidines, which are compounds with a wide range of pharmacological effects. These include kinase inhibitors, VEGFR-2 inhibitors, and immunosuppressive agents . The versatility of this compound in synthesizing complex structures is valuable for medicinal chemistry.
Development of Diuretic Agents
The compound has been involved in the synthesis of pyrimido[4,5-d]pyrimidines, which have applications as diuretic agents. These agents help to remove excess water from the body and are used to treat conditions like hypertension and edema .
Combatting Hyperuricemia
Research has indicated the potential of 5-Amino-4-hydroxypyrimidine derivatives in the development of drugs to combat hyperuricemia. This condition is characterized by an excess of uric acid in the blood and can lead to gout and kidney stones .
Neurodegenerative Disorders
There is ongoing research into the use of 5-Amino-4-hydroxypyrimidine derivatives for treating neurodegenerative disorders. These compounds may play a role in the development of drugs that can alleviate symptoms or slow the progression of diseases such as Alzheimer’s and Parkinson’s .
作用機序
Target of Action
5-Amino-4-hydroxypyrimidine, also known as 5-Aminopyrimidin-4(3H)-one or 5-aminopyrimidin-4-ol, is a pyrimidine derivative . Pyrimidines are known to have a wide range of pharmacological effects, including anti-inflammatory properties .
Mode of Action
It’s suggested that the compound may inhibit the production of nitric oxide (no) in immune-activated cells . This suggests that the compound may interact with enzymes or pathways involved in NO production, leading to a decrease in NO levels.
Pharmacokinetics
The pka values of pyrimidine derivatives, which can influence their absorption and distribution, have been documented .
Result of Action
The result of 5-Amino-4-hydroxypyrimidine’s action is likely related to its potential inhibitory effects on immune-activated nitric oxide production . By reducing NO production, the compound could potentially modulate immune responses and inflammation.
将来の方向性
The design of biologically active compounds based on isocytosine and its derivatives has developed in several priority directions over the past 20 years. These include the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .
特性
IUPAC Name |
5-amino-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-6-2-7-4(3)8/h1-2H,5H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLBYEBHQNSCKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498977 | |
| Record name | 5-Aminopyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-hydroxypyrimidine | |
CAS RN |
69785-94-0 | |
| Record name | 5-Aminopyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-3,4-dihydropyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key chemical transformation that 5-Aminopyrimidin-4(3H)-one undergoes?
A: 5-Aminopyrimidin-4(3H)-one undergoes a remarkable ring transformation to form 2-alkoxy-1H-imidazoles. This transformation is facilitated by oxidative metal salts in the presence of alkyl alcohols. [, , , ]
Q2: Can you provide specific examples of oxidative metal salts used in this transformation?
A: Several oxidative metal salts have been successfully employed, including copper(II) chloride (CuCl2), copper(II) bromide (CuBr2), copper(II) nitrate (Cu(NO3)2), copper(II) sulfate (CuSO4), thallium(III) nitrate trihydrate (Tl(NO3)3), iron(III) chloride (FeCl3), and lead(IV) acetate (Pb(OAc)4). [, ]
Q3: Are there alternative methods for this transformation besides using metal salts?
A: Yes, electrochemical methods can also achieve this transformation. For instance, anodic oxidation of 5-amino-6-methyl-3-phenylpyrimidin-4(3H)-one in a concentrated hydrochloric acid (HCl) and methanol (MeOH) mixture, mediated by electrochemically generated chlorine, yields 2-(formamido)-2-methoxy-3-oxobutananilide. [, ]
Q4: What is the role of alkyl alcohols in this transformation?
A: Alkyl alcohols serve as both the solvent and the source of the alkoxy group that becomes incorporated into the final 2-alkoxy-1H-imidazole product. [, ]
Q5: Are there any specific structural features in 5-Aminopyrimidin-4(3H)-one derivatives that influence this transformation?
A: While the provided research focuses on the general transformation, the presence of substituents on the pyrimidine ring, particularly at the 6-position, can affect the reaction outcome. For example, 5-amino-6-methyl-3-phenylpyrimidin-4(3H)-one yields distinct products under electrochemical conditions. [] Further research is needed to fully elucidate the structure-activity relationship.
Q6: What are the potential applications of this chemical transformation?
A: This transformation provides a valuable synthetic route for producing diverse 2-alkoxy-1H-imidazoles. Imidazoles are important heterocyclic compounds found in various natural products and pharmaceuticals. Therefore, this reaction has implications for medicinal chemistry and drug discovery by offering a new pathway to synthesize potentially bioactive molecules. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



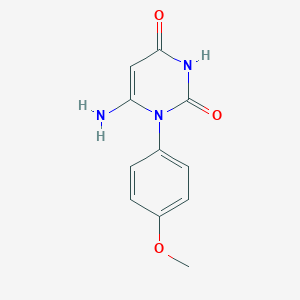
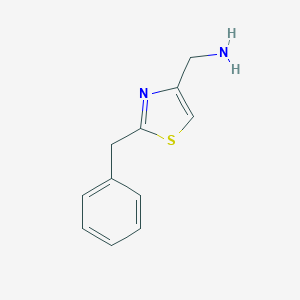
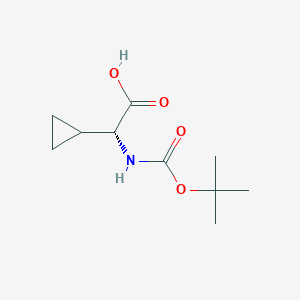
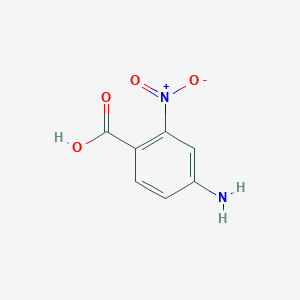
![6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112840.png)

